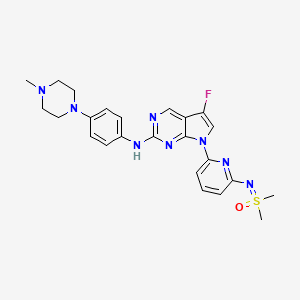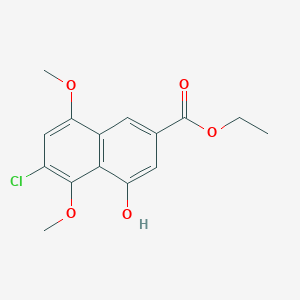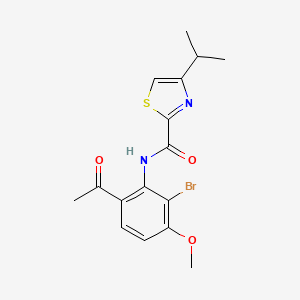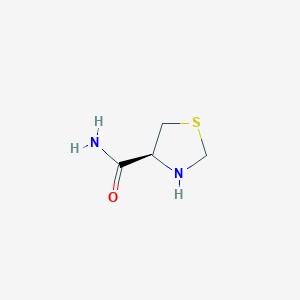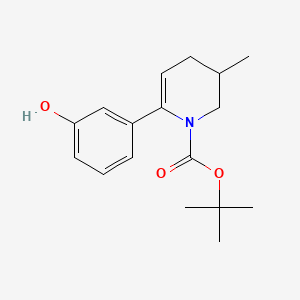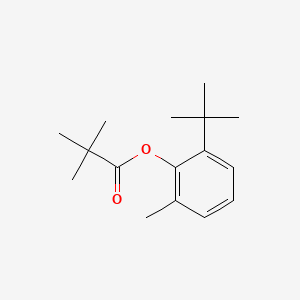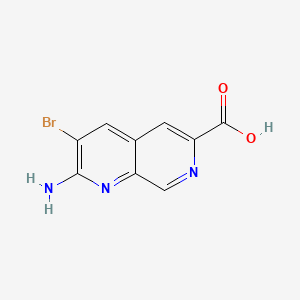
2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6BrN3O2 and a molecular weight of 268.07 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 1,7-naphthyridine followed by amination and carboxylation reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, ammonia or amine derivatives for amination, and carbon dioxide or carboxylating agents for carboxylation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .
Aplicaciones Científicas De Investigación
2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, interfering with their normal function and leading to biological effects such as inhibition of cell growth or induction of apoptosis . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid can be compared with other similar compounds in the naphthyridine family, such as:
2-Amino-1,8-naphthyridine: Known for its antimicrobial properties.
3-Bromo-1,7-naphthyridine: Used in the synthesis of various pharmaceuticals.
6-Carboxy-1,7-naphthyridine: Studied for its potential as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H6BrN3O2 |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
2-amino-3-bromo-1,7-naphthyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-5-1-4-2-6(9(14)15)12-3-7(4)13-8(5)11/h1-3H,(H2,11,13)(H,14,15) |
Clave InChI |
ZCOGGEWLGIJWAK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(N=CC2=NC(=C1Br)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
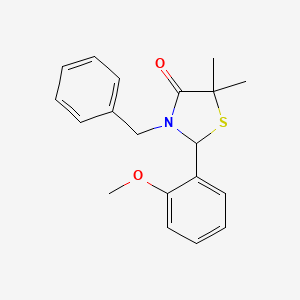
![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
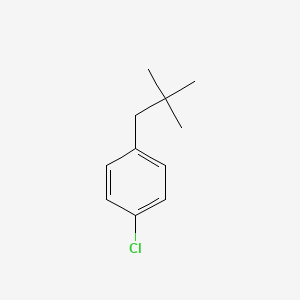


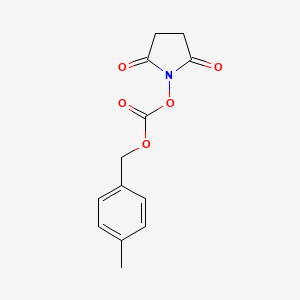
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
